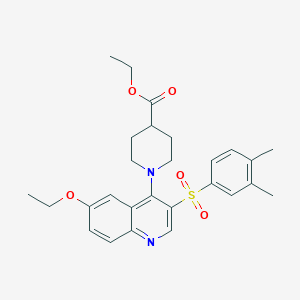
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as QNZ-46, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. QNZ-46 belongs to the class of N-alkylated oxalamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用機序
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB plays a critical role in regulating the expression of genes involved in inflammation and cancer progression. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide binds to the NF-κB essential modulator (NEMO), a component of the NF-κB signaling pathway, and prevents the activation of NF-κB. This leads to the suppression of pro-inflammatory cytokine and chemokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammatory diseases, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to reduce inflammation and improve disease symptoms. In cancer models, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to have minimal toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to have minimal toxicity in animal models, making it a safe compound to use in lab experiments. However, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has limitations in terms of its solubility and stability, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. One area of research is the development of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potent anti-inflammatory and anti-cancer properties. It inhibits the activity of NF-κB and has been shown to have minimal toxicity in animal models. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has potential therapeutic applications in various diseases, and future research is needed to optimize its use in clinical settings.
合成法
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be synthesized through a multi-step process involving the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with various reagents to produce the intermediate compounds. The final step involves the reaction of the intermediate with isopropyl chloroformate and oxalyl chloride to produce N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. In cancer research, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)19-17(22)16(21)18-9-8-13-6-7-15-14(11-13)5-4-10-20(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJVSBHRQMLTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2-Methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2974045.png)
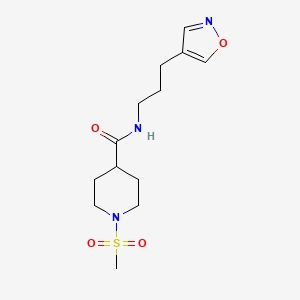
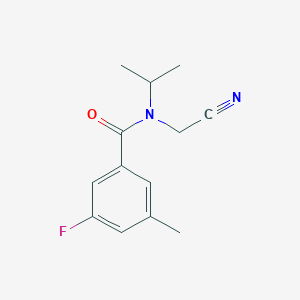
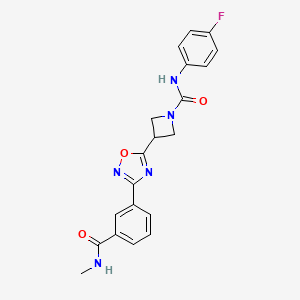
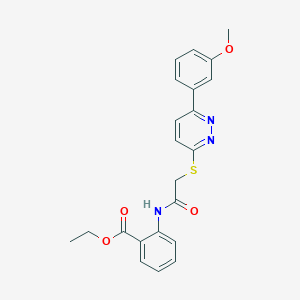


![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2974059.png)

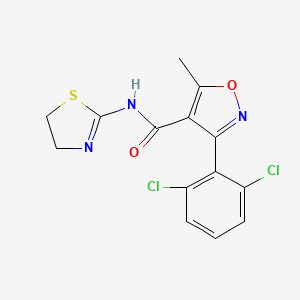
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2974063.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2974064.png)
